(1H-benzo[d]imidazol-5-yl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-(3H-benzimidazol-5-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-10-5-7-2-3-8-9(4-7)12-6-11-8/h2-4,6,10H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAIZHGFGBOOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901280024 | |
| Record name | N-Methyl-1H-benzimidazole-6-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901280024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886851-32-7 | |
| Record name | N-Methyl-1H-benzimidazole-6-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1H-benzimidazole-6-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901280024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzimidazole Core
The benzimidazole scaffold is constructed via condensation of 4-substituted-1,2-phenylenediamine derivatives with aldehydes. For example, 4-cyano-1,2-phenylenediamine reacts with substituted benzaldehydes in ethanol using sodium metabisulfite (Na₂S₂O₅) as an oxidizing agent to yield 2-aryl-5-cyano-1H-benzimidazoles. This method achieves yields of 62–72%, with the aldehyde’s electronic properties (e.g., electron-withdrawing groups) influencing reaction efficiency.
Representative Procedure :
Functionalization at the 5-Position
To introduce the N-methylmethanamine group, the 5-cyano intermediate undergoes catalytic reduction. For instance, hydrogenation of 2-aryl-5-cyano-1H-benzimidazole using Ni–Al alloy in 75% formic acid yields 2-aryl-5-formyl-1H-benzimidazole . This aldehyde intermediate serves as a precursor for reductive amination.
Reductive Amination of 5-Formylbenzimidazole Derivatives
Reaction with Methylamine
The 5-formyl group in 2-aryl-5-formyl-1H-benzimidazole reacts with methylamine in the presence of a reducing agent (e.g., NaBH₄, NaBH₃CN) to form the target compound. This one-pot procedure involves imine formation followed by reduction.
Optimized Protocol :
- 2-aryl-5-formyl-1H-benzimidazole (1 mmol) is dissolved in methanol.
- Methylamine (2 mmol) and sodium cyanoborohydride (1.5 mmol) are added at 0°C.
- The mixture is stirred at room temperature for 12 hours, followed by neutralization and extraction.
Yield : 65–78% (varies with substituents on the benzimidazole).
Mechanistic Insights
Reductive amination proceeds via nucleophilic attack of methylamine on the aldehyde carbonyl, forming a protonated imine intermediate. Subsequent reduction by NaBH₃CN delivers the secondary amine. Steric hindrance from bulky aryl groups at the 2-position may lower yields, necessitating optimized stoichiometry.
Alternative Routes: Nucleophilic Substitution and Grignard Reactions
Halogenated Intermediate Approach
A halogen atom (e.g., Cl, Br) at the 5-position of the benzimidazole core enables nucleophilic substitution with methylamine. This method requires prior synthesis of 5-chloro-1H-benzimidazole , achieved via chlorination of the corresponding hydroxy or nitro derivative.
Procedure :
Grignard Reagent Addition
Grignard reagents (e.g., CH₃NH₂MgBr) can add to 5-acylbenzimidazole derivatives, followed by hydrolysis to yield the N-methylmethanamine group. This method, adapted from imidazole chemistry, remains underexplored for benzimidazoles.
Challenges :
- Sensitivity of the benzimidazole ring to strong bases.
- Requires anhydrous conditions and careful temperature control.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
(1H-benzo[d]imidazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(1H-benzo[d]imidazol-5-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1H-benzo[d]imidazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations
The benzimidazole scaffold allows for modifications at two critical positions: the 1-position (nitrogen atom in the imidazole ring) and the 5-position (side chain). Key structural analogues include:
Key Observations :
Anticancer Activity
- FASN Inhibitors: Derivatives like (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone exhibit cytotoxicity against colorectal (HCT-116, Caco-2) and breast (MCF-7) cancer cell lines, with IC₅₀ values in the micromolar range .
- IDO1 Inhibitors: Compounds such as N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (compound 28) inhibit indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy, with 84% synthetic yield .
Neurological Targets
- Acetylcholinesterase Inhibitors : Analogues like N-(1H-Benzo[d]imidazol-5-yl)-2-(1-(2-chlorophenethyl)piperidin-4-yl)acetamide (compound 16d) demonstrate dual inhibition of acetylcholinesterase and butyrylcholinesterase, relevant for Alzheimer’s disease treatment .
Physicochemical Properties
| Compound Type | Molecular Weight (g/mol) | Melting Point (°C) | Spectroscopic Data (IR/NMR) | Reference |
|---|---|---|---|---|
| Schiff Bases (e.g., 3c) | ~350 | 280 | IR: 3122 cm⁻¹ (-NH), 1653 cm⁻¹ (-N=CH) | |
| Methanamine Derivatives | 187–205 | Not reported | NMR: δ 7.33–8.53 ppm (aromatic protons) | |
| Sulfonamide Derivatives | 295.34 | Not reported | SMILES: O=S(Cc1ccccc1)Nc2ccc3nc[nH]c3c2 |
Key Trends :
Biological Activity
(1H-benzo[d]imidazol-5-yl)-N-methylmethanamine is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 150.18 g/mol. The structure includes a benzimidazole ring, which is known for its ability to interact with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. These compounds have been tested against various bacterial strains, demonstrating significant activity.
Case Studies
-
Antibacterial Activity :
- A study reported that certain benzimidazole derivatives exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli. For instance, compounds derived from benzimidazole showed MIC values as low as 1 µg/mL against MRSA strains .
- The mechanism of action is believed to involve inhibition of key bacterial enzymes such as (p)ppGpp synthetases, which are crucial for bacterial stress responses and survival .
- Antifungal Activity :
The biological activity of this compound can be attributed to its ability to:
- Inhibit enzyme activity related to bacterial cell wall synthesis.
- Disrupt biofilm formation, which is critical for bacterial persistence and resistance .
- Interact with DNA and RNA synthesis pathways in microorganisms.
Research Findings
A detailed analysis of various studies reveals a consistent pattern of antimicrobial efficacy among benzimidazole derivatives:
| Compound | Target Organism | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 3ao | Staphylococcus aureus | < 1 | Antibacterial |
| 3aq | E. coli | 2.5 | Antibacterial |
| 3ad | Candida albicans | 7.8 | Antifungal |
These findings indicate that the structural modifications on the benzimidazole core can significantly influence the biological activity and spectrum of action against various pathogens.
Q & A
Q. What advanced spectral techniques characterize excited-state properties for optoelectronic applications?
- Answer:
- UV-Vis/Flourescence : Identifies λmax (e.g., 320–400 nm) and Stokes shifts (Δλ > 50 nm) in DMF, indicating π→π* transitions .
- TD-DFT : Predicts absorption/emission spectra and validates experimental data with <0.2 eV deviation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
